N-{1-[(2E)-2-(octan-2-ylidene)hydrazinyl]-1-oxo-3-phenylpropan-2-yl}benzamide (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[(2E)-2-(octan-2-ylidene)hydrazinyl]-1-oxo-3-phenylpropan-2-yl}benzamide is a complex organic compound with a unique structure that includes a hydrazone linkage, a benzamide group, and an octan-2-ylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2E)-2-(octan-2-ylidene)hydrazinyl]-1-oxo-3-phenylpropan-2-yl}benzamide typically involves the following steps:
Formation of the Hydrazone Linkage: This step involves the reaction of an aldehyde or ketone with hydrazine or a hydrazine derivative under acidic or basic conditions to form the hydrazone.
Amidation Reaction: The hydrazone intermediate is then reacted with a benzoyl chloride or benzamide derivative in the presence of a base such as triethylamine to form the final benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of appropriate solvents and catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(2E)-2-(octan-2-ylidene)hydrazinyl]-1-oxo-3-phenylpropan-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or hydrazone moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{1-[(2E)-2-(octan-2-ylidene)hydrazinyl]-1-oxo-3-phenylpropan-2-yl}benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-cancer or anti-inflammatory agent.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-{1-[(2E)-2-(octan-2-ylidene)hydrazinyl]-1-oxo-3-phenylpropan-2-yl}benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, or inflammation, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[(2E)-2-(hexan-2-ylidene)hydrazinyl]-1-oxo-3-phenylpropan-2-yl}benzamide
- N-{1-[(2E)-2-(decan-2-ylidene)hydrazinyl]-1-oxo-3-phenylpropan-2-yl}benzamide
Uniqueness
N-{1-[(2E)-2-(octan-2-ylidene)hydrazinyl]-1-oxo-3-phenylpropan-2-yl}benzamide is unique due to its specific hydrazone and benzamide linkage, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its octan-2-ylidene moiety also provides unique steric and electronic properties that can influence its interactions with molecular targets.
This detailed article provides a comprehensive overview of N-{1-[(2E)-2-(octan-2-ylidene)hydrazinyl]-1-oxo-3-phenylpropan-2-yl}benzamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H31N3O2 |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-[1-[(2E)-2-octan-2-ylidenehydrazinyl]-1-oxo-3-phenylpropan-2-yl]benzamide |
InChI |
InChI=1S/C24H31N3O2/c1-3-4-5-8-13-19(2)26-27-24(29)22(18-20-14-9-6-10-15-20)25-23(28)21-16-11-7-12-17-21/h6-7,9-12,14-17,22H,3-5,8,13,18H2,1-2H3,(H,25,28)(H,27,29)/b26-19+ |
InChI Key |
QDLTZRVIVDADJC-LGUFXXKBSA-N |
Isomeric SMILES |
CCCCCC/C(=N/NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2)/C |
Canonical SMILES |
CCCCCCC(=NNC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.